(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization with thioglycolic acid to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid, and the use of a base like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with various
Properties
Molecular Formula |
C16H9Cl2FN2OS |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
(5E)-2-(2,3-dichlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-10-5-3-7-12(14(10)18)20-16-21-15(22)13(23-16)8-9-4-1-2-6-11(9)19/h1-8H,(H,20,21,22)/b13-8+ |
InChI Key |
XUZTWLXIMCALFG-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F |
Origin of Product |
United States |
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